molecular formula C13H12F3N3O3 B2639925 Methyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 942356-66-3

Methyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2639925
CAS No.: 942356-66-3
M. Wt: 315.252
InChI Key: LLJNGSJHXQIHMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including boronic ester functionalization and protodeboronation. Notably, catalytic protodeboronation of alkyl boronic esters using a radical approach has been employed . This method allows for the introduction of the desired functional groups.


Molecular Structure Analysis

The molecular formula of Methyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is C₁₈H₁₂F₃NO₂ . The structure comprises a tetrahydropyrazolo[1,5-a]pyrimidine scaffold with furan and trifluoromethyl substituents. The 3D structure can be visualized using software tools .


Chemical Reactions Analysis

  • Hydromethylation : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
  • Application : The hydromethylation sequence was applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6250–6255. Read more

Properties

IUPAC Name

methyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3/c1-21-12(20)7-6-17-19-10(13(14,15)16)5-8(18-11(7)19)9-3-2-4-22-9/h2-4,6,8,10,18H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJNGSJHXQIHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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